molecular formula C9H9F3O B1603496 1-(Methoxymethyl)-2-(trifluoromethyl)benzene CAS No. 227948-39-2

1-(Methoxymethyl)-2-(trifluoromethyl)benzene

Cat. No. B1603496
M. Wt: 190.16 g/mol
InChI Key: CRUXDWLVMHPQCP-UHFFFAOYSA-N
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Description

The compound “1-(Methoxymethyl)-2-(trifluoromethyl)benzene” is a type of trifluoromethyl-containing compound . Trifluoromethyl groups are increasingly important in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . In the past decades, significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .


Chemical Reactions Analysis

The C–F bond is the strongest single bond in organic compounds. It is the most challenging task to study the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Scientific Research Applications

Cationic Polymerization and Inifer Mechanism 1,4-Bis(1-methoxy-1-methylethyl)benzene represents a novel generation of inifers (initiator/transfer agents) for cationic polymerizations, showing a unique behavior when activated with BCl3, suggesting a complex formation mechanism between the ether and BCl3. This finding provides insights into the activation processes for cationic polymerization, highlighting the potential of methoxymethyl-trifluoromethyl benzene derivatives in polymer science (Dittmer, Pask, & Nuyken, 1992).

Organic Synthesis and Catalysis The compound has been utilized in the synthesis of complex organic molecules, including its role in the Suzuki and Sonogashira cross-coupling reactions as a ligand precursor. This demonstrates its application in creating palladium(II) complexes that are effective catalysts in these reactions, which are crucial for the synthesis of biaryls and other compounds essential in pharmaceuticals and materials science (Deschamps, Goff, Ricard, & Floch, 2007).

Supramolecular Chemistry Research into supramolecular packing motifs has shown that compounds related to 1-(Methoxymethyl)-2-(trifluoromethyl)benzene can form structures where π-stacked rods are encased in triply helical hydrogen-bonded amide strands. Such structures have implications for the design of new materials with specific optical or electronic properties, hinting at applications in nanotechnology and materials engineering (Lightfoot, Mair, Pritchard, & Warren, 1999).

Covalent Organic Frameworks (COFs) The synthesis and characterization of covalent organic frameworks (COFs) using derivatives of 1-(Methoxymethyl)-2-(trifluoromethyl)benzene have been reported. These COFs, linked through hydrazone bonds, exhibit high crystallinity, chemical and thermal stability, and permanent porosity. COFs are promising materials for applications in gas storage, separation technologies, and catalysis, showcasing the versatility of trifluoromethyl benzene derivatives in advanced materials science (Uribe-Romo, Doonan, Furukawa, Oisaki, & Yaghi, 2011).

properties

IUPAC Name

1-(methoxymethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-13-6-7-4-2-3-5-8(7)9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUXDWLVMHPQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611943
Record name 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)-2-(trifluoromethyl)benzene

CAS RN

227948-39-2
Record name 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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